molecular formula C11H10N2OS B13883194 5-(Benzenesulfinyl)pyridin-2-amine

5-(Benzenesulfinyl)pyridin-2-amine

Cat. No.: B13883194
M. Wt: 218.28 g/mol
InChI Key: JYIVVGNJAKRKAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Benzenesulfinyl)pyridin-2-amine is an organic compound that belongs to the class of heterocyclic compounds known as aminopyridines. These compounds are characterized by the presence of an amino group attached to a pyridine ring. The compound is notable for its unique structure, which includes a benzenesulfinyl group attached to the pyridine ring. This structural feature imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzenesulfinyl)pyridin-2-amine typically involves the reaction of pyridine derivatives with benzenesulfinyl chloride. One common method involves the use of a base, such as triethylamine, to facilitate the reaction. The reaction is usually carried out in an organic solvent, such as dichloromethane, at room temperature. The product is then purified using standard techniques, such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes.

Chemical Reactions Analysis

Types of Reactions

5-(Benzenesulfinyl)pyridin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

    Substitution: The amino group on the pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted pyridine derivatives depending on the reagent used.

Scientific Research Applications

5-(Benzenesulfinyl)pyridin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Benzenesulfinyl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific derivative of the compound being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Benzenesulfinyl)pyridin-2-amine is unique due to the presence of the benzenesulfinyl group, which provides distinct chemical reactivity and potential biological activities. This makes it a valuable compound for the development of new materials and therapeutic agents.

Properties

Molecular Formula

C11H10N2OS

Molecular Weight

218.28 g/mol

IUPAC Name

5-(benzenesulfinyl)pyridin-2-amine

InChI

InChI=1S/C11H10N2OS/c12-11-7-6-10(8-13-11)15(14)9-4-2-1-3-5-9/h1-8H,(H2,12,13)

InChI Key

JYIVVGNJAKRKAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)C2=CN=C(C=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.